molecular formula C10H14N5O6P B12101699 [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B12101699
M. Wt: 331.22 g/mol
InChI Key: UEUPTUCWIHOIMK-UHFFFAOYSA-N
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Description

[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is a nucleotide analog that plays a crucial role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in a variety of chemical reactions and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of a nucleoside precursor. The process begins with the preparation of the nucleoside, which is then phosphorylated using phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the nucleoside is continuously fed into the reactor along with the phosphorylating agent. The reaction conditions, such as temperature, pH, and concentration, are meticulously controlled to maximize the efficiency and yield of the product. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleotide, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in an aqueous medium at room temperature.

    Reduction: Reducing agents like sodium borohydride are used under mild conditions to prevent degradation of the nucleotide.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, and are conducted in a basic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while reduction can produce dephosphorylated nucleosides.

Scientific Research Applications

Chemistry

In chemistry, [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study nucleotide metabolism and enzyme interactions. It serves as a substrate for various enzymes, allowing researchers to investigate biochemical pathways and mechanisms.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It can be used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.

Industry

In the industrial sector, this compound is utilized in the production of diagnostic reagents and biochemical assays. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of cellular processes. This compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases, thereby affecting DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): ATP is a nucleotide that plays a central role in energy transfer within cells.

    Deoxyadenosine Monophosphate (dAMP): dAMP is a nucleotide involved in DNA synthesis.

    Cytidine Monophosphate (CMP): CMP is a nucleotide that participates in RNA synthesis.

Uniqueness

What sets [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate apart from these similar compounds is its specific structure, which allows it to be used in a wide range of chemical and biological applications. Its ability to undergo various chemical reactions and its role in nucleotide metabolism make it a versatile and valuable compound in scientific research and industry.

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPTUCWIHOIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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